Cas no 2227718-73-0 (rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a difluoro-methylphenyl substituent, offering a structurally constrained framework with potential utility in medicinal chemistry and agrochemical applications. The cyclopropane ring imparts rigidity, while the difluoro and methyl groups enhance lipophilicity and metabolic stability. The carboxylic acid moiety provides a handle for further derivatization, enabling the synthesis of esters, amides, or other functionalized intermediates. Its stereochemistry (rac-1R,2R) may influence biological activity, making it valuable for enantioselective studies. This compound is suited for research in drug discovery, particularly in targeting enzymes or receptors sensitive to sterically defined, fluorinated motifs. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid structure
2227718-73-0 structure
Product name:rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
CAS No:2227718-73-0
MF:C11H10F2O2
Molecular Weight:212.192710399628
CID:6442916
PubChem ID:165835238

rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
    • 2227718-73-0
    • EN300-1758709
    • インチ: 1S/C11H10F2O2/c1-5-2-8(12)10(9(13)3-5)6-4-7(6)11(14)15/h2-3,6-7H,4H2,1H3,(H,14,15)/t6-,7-/m1/s1
    • InChIKey: WMSJQOVQVZTOEQ-RNFRBKRXSA-N
    • SMILES: FC1C=C(C)C=C(C=1[C@@H]1C[C@H]1C(=O)O)F

計算された属性

  • 精确分子量: 212.06488588g/mol
  • 同位素质量: 212.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 2.2

rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1758709-2.5g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
2.5g
$2660.0 2023-09-20
Enamine
EN300-1758709-0.5g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
0.5g
$1302.0 2023-09-20
Enamine
EN300-1758709-1.0g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
1g
$1357.0 2023-06-03
Enamine
EN300-1758709-0.05g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
0.05g
$1140.0 2023-09-20
Enamine
EN300-1758709-10g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
10g
$5837.0 2023-09-20
Enamine
EN300-1758709-5.0g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
5g
$3935.0 2023-06-03
Enamine
EN300-1758709-10.0g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
10g
$5837.0 2023-06-03
Enamine
EN300-1758709-1g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
1g
$1357.0 2023-09-20
Enamine
EN300-1758709-5g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
5g
$3935.0 2023-09-20
Enamine
EN300-1758709-0.25g
rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
2227718-73-0
0.25g
$1249.0 2023-09-20

rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acidに関する追加情報

Research Brief on rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 2227718-73-0)

In recent years, the compound rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 2227718-73-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclopropane derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel anti-inflammatory and analgesic agents. The compound's distinct stereochemistry and functional groups contribute to its biological activity, making it a subject of extensive investigation.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid. One key area of research involves its role as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain. Preliminary in vitro and in vivo experiments have demonstrated that this compound exhibits selective COX-2 inhibition, thereby reducing the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors. These findings suggest its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Another significant aspect of research revolves around the synthetic pathways and optimization of rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which are essential for understanding its structure-activity relationships (SAR). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound's purity and stereochemical configuration, ensuring reproducibility in pharmacological studies.

In addition to its anti-inflammatory properties, rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has also been investigated for its potential applications in oncology. Early-stage studies indicate that the compound may modulate specific signaling pathways involved in tumor progression and metastasis. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor implicated in cancer cell survival and resistance to therapy. These findings open new avenues for the development of targeted cancer therapies.

Despite these promising results, challenges remain in the clinical translation of rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and accelerate the compound's development into a viable therapeutic agent.

In conclusion, rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS: 2227718-73-0) represents a promising candidate for the treatment of inflammatory diseases and potentially cancer. Ongoing research efforts are expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for future drug development. The compound's unique structural and pharmacological properties underscore its importance in the evolving landscape of chemical biology and medicinal chemistry.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm